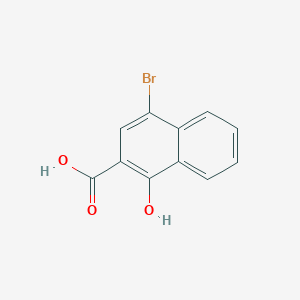

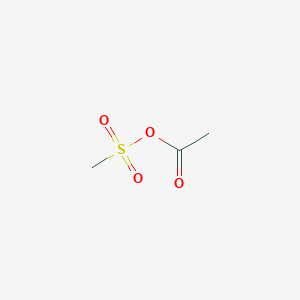

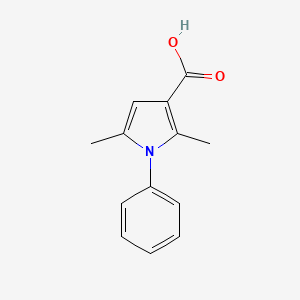

![molecular formula C12H13F3N2O2 B1331592 1-[6-(三氟甲基)吡啶-2-基]哌啶-4-羧酸 CAS No. 582325-39-1](/img/structure/B1331592.png)

1-[6-(三氟甲基)吡啶-2-基]哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine and piperidine derivatives, which are relevant to the compound . These derivatives are important in the field of coordination chemistry and have been studied for their ability to form coordination polymers and complexes with various metals . The papers also explore the synthesis and properties of related compounds, which can provide insights into the behavior of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridine or piperidine derivatives with metal salts under various conditions. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the presence of additional pyridine in the reaction mixture . Similarly, under hydrothermal conditions, coordination polymers with different metals can be synthesized using pyridine-2,4,6-tricarboxylic acid . The synthesis of piperidine derivatives, such as 6-(hydroxymethyl)piperidine-2-carboxylic acid, has been reported with a focus on minimizing side reactions like hydrogenolysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques like X-ray crystallography, IR, and elemental analysis. For example, lanthanide pyridine-2,4,6-tricarboxylate coordination polymers exhibit a 3D supramolecular architecture through extensive hydrogen bonding . The crystal structures of piperazinediium complexes with pyridine-2,6-dicarboxylates show extensive hydrogen bonding and electrostatic forces contributing to the stability of the structures .

Chemical Reactions Analysis

The reactivity of the pyridine and piperidine derivatives is influenced by the reaction conditions and the presence of additional ligands or solvents. The formation of coordination polymers and complexes is often dependent on the metal ion used and the temperature of the reaction . The hydrogenation of pyridine derivatives to form piperidine derivatives can involve side reactions, which need to be controlled for efficient synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are studied using spectroscopic methods and theoretical calculations. The spectroscopic properties of piperidine derivatives have been investigated using techniques like FT-IR, NMR, and UV . Quantum chemical methods are used to study properties such as charge distribution, molecular electrostatic potential, and intermolecular interactions . The stability and reactivity of the compounds in solution are also of interest, as seen in the study of piperazinediium complexes .

科学研究应用

合成和结构研究

氨基吡咯的合成:1-(3,3,3-三氟-2,2-二羟基丙基)吡啶-1-溴,一种含三氟甲基的结构单元,已被用于制备三氟甲基取代的氨基吡咯。这涉及 2H-氮杂环丙烷环扩链策略,得到各种衍生化的吡咯,包括具有哌啶基团的吡咯 (Khlebnikov 等,2018).

三氟甲基取代吡啶的金属化和功能化:2-(三氟甲基)吡啶的金属化可以在特定位置羧化或功能化,这证明了在创建各种衍生物(包括哌啶-4-羧酸化合物)方面的灵活性 (Schlosser & Marull,2003).

晶体结构分析:与该化合物密切相关的 5-(三氟甲基)吡啶甲酸一水合物的结构已经过分析,揭示了一个水桥氢键网络,这对于理解此类分子的相互作用和稳定性至关重要 (Ye & Tanski,2020).

化学反应和转化

氢化研究:研究重点是吡啶羧酸盐的氢化及其转化为哌啶-2-羧酸衍生物,说明了这些化合物的化学多样性 (Bolós 等,1994).

哌啶衍生物的合成:已经对取代的 α-三氟甲基哌啶衍生物的合成进行了研究,重点介绍了创建此类化合物的途径,这些化合物对于各种化学应用很有价值 (Rioton、Pardo 和 Cossy,2017).

功能化吡啶的合成:研究证明了由 4-羟基-6-甲基-2-吡啶酮合成功能化的 4H-吡喃并(3,2-c)吡啶,表明了生成广泛的吡啶和哌啶衍生物的潜力 (Mekheimer、Mohamed 和 Sadek,1997).

振动和光谱研究

- 振动光谱分析:已经对 4-(三氟甲基)吡啶-2-羧酸(一种密切相关的化合物)的振动光谱进行了研究,提供了与其衍生物相关的物理性质的见解 (Vural,2016).

安全和危害

未来方向

属性

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-3-10(16-9)17-6-4-8(5-7-17)11(18)19/h1-3,8H,4-7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPFAFUAKAKTFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

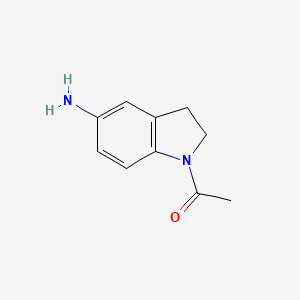

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

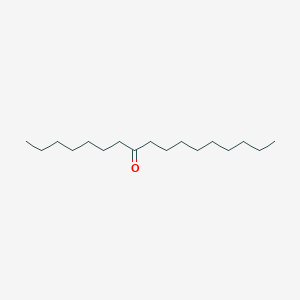

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)

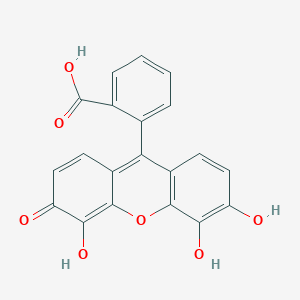

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)

![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)